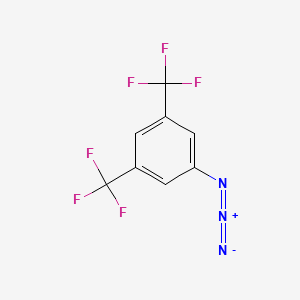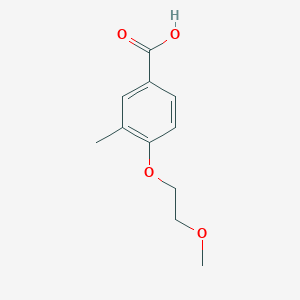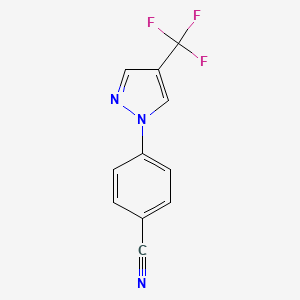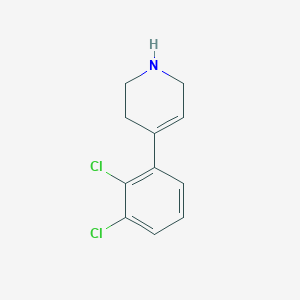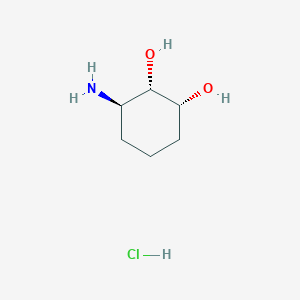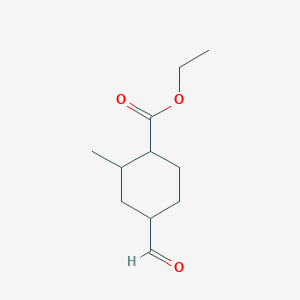
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid: is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid, where one of the carboxyl groups is esterified with isopropyl alcohol. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid typically involves the esterification of 2,2-Dimethylmalonic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
2,2-Dimethylmalonic acid+Isopropyl alcoholAcid catalyst2,2-Dimethylmalonic acid monoisopropyl ester+Water
Industrial Production Methods:
In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alcohols
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amides, Thioesters, Ethers
Scientific Research Applications
Chemistry:
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural versatility.
Biology:
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in metabolic pathways and enzyme interactions.
Medicine:
The ester is investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its unique properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid involves its interaction with various molecular targets. In chemical reactions, the ester group can be hydrolyzed to release the corresponding acid and alcohol. This hydrolysis is catalyzed by acids or bases and involves the formation of a tetrahedral intermediate.
In biological systems, the compound can interact with enzymes that recognize ester substrates. The ester bond is cleaved by esterases, leading to the formation of the corresponding acid and alcohol. This process is crucial for the compound’s metabolic and pharmacological effects.
Comparison with Similar Compounds
Dimethylmalonic acid: A similar compound with two methyl groups attached to the malonic acid backbone.
Diethylmalonic acid: Another ester derivative of malonic acid, where the ester groups are ethyl instead of isopropyl.
Malonic acid: The parent compound with two carboxyl groups.
Comparison:
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid is unique due to the presence of the isopropyl ester group, which imparts different physical and chemical properties compared to its dimethyl and diethyl counterparts. The isopropyl group provides steric hindrance, affecting the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns and product profiles.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)12-7(11)8(3,4)6(9)10/h5H,1-4H3,(H,9,10) |
InChI Key |
NUEFMPSGYJRGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


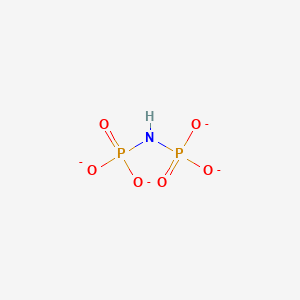
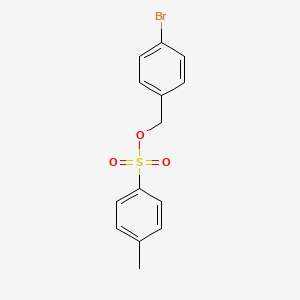

![[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid](/img/structure/B8634282.png)
